Hyperoside

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'Hyperoside peut être synthétisé à partir de la rutine par une série de réactions chimiques, notamment la benzoylation, l'hydrolyse, la condensation glycosidique et la déprotection . La voie de synthèse implique la protection des groupes hydroxyle, la glycosylation sélective et la déprotection ultérieure pour obtenir l'this compound.

Méthodes de Production Industrielle : La production industrielle de l'this compound implique souvent l'extraction à partir de sources végétales. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation. Des techniques avancées telles que la fermentation cellulaire au repos et le recyclage ont été utilisées pour augmenter le rendement en this compound .

Analyse Des Réactions Chimiques

Types de Réactions : L'Hyperoside subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Courants :

Oxydation : L'this compound peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.

Réduction : La réduction de l'this compound peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels dans l'this compound, souvent en utilisant des nucléophiles ou des électrophiles en conditions contrôlées.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués de l'this compound .

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : L'this compound est utilisé comme composé de référence en chimie analytique pour l'identification et la quantification des flavonoïdes dans les extraits végétaux.

Biologie : Il est étudié pour son rôle dans les processus cellulaires, notamment l'apoptose, la régulation du cycle cellulaire et la transduction du signal.

Médecine : L'this compound présente des effets thérapeutiques potentiels contre diverses maladies, notamment le cancer, les maladies cardiovasculaires, le diabète et les maladies neurodégénératives

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Activité Antioxydante : Il piège les radicaux libres et augmente la régulation des enzymes antioxydantes, réduisant ainsi le stress oxydatif.

Activité Anti-Inflammatoire : L'this compound inhibe la production de cytokines et de médiateurs pro-inflammatoires en modulant les voies de signalisation telles que le facteur nucléaire kappa B et les kinases activées en aval des mitogènes.

Activité Anticancéreuse : Il induit l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses en activant les caspases et en régulant l'expression des protéines du cycle cellulaire.

Applications De Recherche Scientifique

Anticancer Applications

Hyperoside has demonstrated promising anticancer properties across various studies:

- Mechanisms of Action : Research indicates that this compound induces autophagy and apoptosis in non-small cell lung cancer cells by inhibiting the Akt/mTOR signaling pathway. In vitro studies on A549 cells showed that this compound increased autophagosome formation and decreased cell viability in a dose-dependent manner .

- Specific Cancer Types : this compound has been studied for its effects on several cancers, including breast cancer, liver cancer, and lung cancer. It has been shown to suppress tumor growth and enhance apoptosis in these models .

Cardiovascular Protection

This compound exhibits protective effects on cardiovascular health:

- Ischemic Injury : In models of myocardial ischemia/reperfusion injury, this compound has been found to protect cardiomyocytes from oxidative stress. It activates the ERK signaling pathway, which is crucial for cell survival during ischemic events .

- Vascular Health : this compound also shows promise in preventing atherosclerosis by inhibiting vascular smooth muscle cell proliferation through the oxidized low-density lipoprotein receptor pathway .

Neuroprotective Effects

The neuroprotective properties of this compound are well-documented:

- Alzheimer's Disease : this compound protects neurons from amyloid-beta-induced toxicity via the PI3K/Akt signaling pathway. This suggests potential therapeutic applications for neurodegenerative diseases .

- Oxidative Stress : Studies indicate that this compound can mitigate neuronal damage caused by oxidative stress, making it a candidate for treating conditions like stroke and other ischemic injuries .

Anti-inflammatory and Antioxidant Properties

This compound is recognized for its anti-inflammatory and antioxidant capabilities:

- Oxidative Stress Management : It regulates pathways involved in oxidative stress responses, such as the Nrf2 signaling pathway, enhancing cellular defenses against oxidative damage .

- Inflammatory Diseases : this compound has shown efficacy in reducing inflammation associated with various diseases by inhibiting pro-inflammatory cytokines and mediators like HMGB1 .

Summary of Key Findings

Mécanisme D'action

Hyperoside exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as nuclear factor kappa B and mitogen-activated protein kinases.

Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by activating caspases and regulating the expression of cell cycle proteins.

Comparaison Avec Des Composés Similaires

L'Hyperoside est comparé à d'autres glycosides de flavonoïdes tels que la quercétine, la rutine et l'isoquercétine :

Quercétine : L'this compound et la quercétine présentent des propriétés antioxydantes et anti-inflammatoires similaires.

Rutine : La rutine est un autre glycoside de la quercétine mais avec une partie sucrée différente.

Isoquercétine : L'isoquercétine est le quercétine-3-O-glucoside, qui diffère de l'this compound par le type de sucre attaché.

La structure unique de l'this compound et ses diverses propriétés pharmacologiques en font un composé précieux pour la recherche scientifique et les applications thérapeutiques.

Activité Biologique

Hyperoside, a flavonoid glycoside predominantly found in plants such as Hypericum perforatum (St. John's Wort), exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by various research findings and case studies.

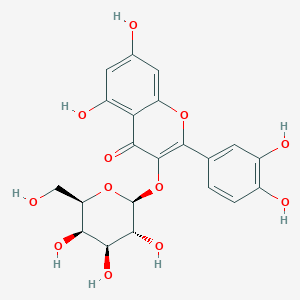

Chemical Structure and Properties

This compound (chemical formula: C21H20O12) is characterized by its flavonoid structure, which contributes to its diverse pharmacological effects. Its molecular structure includes a quercetin aglycone linked to a glucose molecule, enhancing its solubility and bioavailability.

Antioxidant Activity

This compound has been extensively studied for its antioxidant properties. It protects cells from oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

- Mechanisms of Action : this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) . In vitro studies have demonstrated that this compound reduces intracellular ROS levels in various cell types, including human umbilical vein endothelial cells and fibroblasts .

- Case Studies : In a study involving carbon tetrachloride-induced liver damage in rats, this compound significantly reduced oxidative stress markers and histopathological alterations in the liver . Another study showed that this compound protected human lens epithelial cells from hydrogen peroxide-induced oxidative damage by inducing HO-1 expression .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties by modulating inflammatory pathways.

- Mechanisms : It downregulates pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 while upregulating anti-inflammatory molecules through the activation of SIRT1 and Wnt/β-Catenin signaling pathways .

- Research Findings : In murine neuronal HT22 cells exposed to lipopolysaccharides (LPS), this compound significantly reduced inflammation markers and enhanced cellular defense mechanisms .

Anticancer Activity

The anticancer effects of this compound have garnered significant attention in recent research.

- Mechanisms : this compound induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and regulation of Bcl-2 family proteins. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer, and bladder cancer cells .

- Case Studies : In vitro studies demonstrated that this compound treatment led to increased apoptosis in MCF-7 breast cancer cells, characterized by elevated levels of pro-apoptotic proteins Bax and cleaved caspase-3 . In vivo studies using mouse models revealed that this compound significantly reduced tumor volumes in subcutaneous homotransplant models .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties against neurodegenerative diseases.

- Mechanisms : It protects neuronal cells from oxidative stress-induced apoptosis by activating Nrf2 and enhancing antioxidant enzyme expression .

- Research Findings : Studies indicate that this compound can alleviate neuroinflammation and improve cognitive functions in animal models of Alzheimer’s disease by reducing oxidative stress markers .

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antioxidant | Nrf2 activation, ROS scavenging | Reduces oxidative stress in various cell types |

| Anti-inflammatory | Cytokine modulation, SIRT1 activation | Decreases inflammatory markers in neuronal models |

| Anticancer | Apoptosis induction via caspase activation | Reduces tumor growth in breast and bladder cancer |

| Neuroprotective | Protection against oxidative stress | Improves cognitive function in neurodegenerative models |

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSQVDMCBVZWGM-DTGCRPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028789 | |

| Record name | Quercetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-36-0 | |

| Record name | Hyperoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hyperoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPEROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O1CR18L82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 - 233 °C | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of hyperoside?

A1: this compound has been shown to interact with a variety of molecular targets, contributing to its pleiotropic effects. These include:

- Enzymes: Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOXs) [, ], cyclooxygenases (COXs) [], and various cytochrome P450 enzymes [].

- Signaling pathways: Nrf2/HO-1 [, , ], Wnt/β-catenin [], SIRT1/NF-κB [], JNK/Keap1 [], PI3K/Akt [], and ROS-ERK [].

- Receptors: High-affinity β2-adrenergic receptors [].

Q2: How does this compound modulate oxidative stress?

A2: this compound demonstrates potent antioxidant activity through several mechanisms:

- Direct ROS scavenging: this compound can directly neutralize reactive oxygen species (ROS) [, ].

- Enhancing antioxidant enzyme activity: It upregulates the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [, , , ].

- Activating the Nrf2 pathway: this compound activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) [, , ].

Q3: How does this compound influence apoptosis?

A3: this compound has been shown to both induce and inhibit apoptosis depending on the cell type and context.

- Induction of apoptosis: In cancer cells, this compound can induce apoptosis via both the death receptor and mitochondria-mediated pathways. This involves modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP) [].

- Inhibition of apoptosis: In normal cells exposed to injury, this compound can protect against apoptosis by reducing oxidative stress, activating pro-survival pathways like PI3K/Akt, and inhibiting inflammatory signaling [, , ].

Q4: How does this compound impact inflammation?

A4: this compound exerts anti-inflammatory effects through several mechanisms:

- Inhibiting NF-κB signaling: It suppresses the activation of NF-κB, a key transcription factor involved in inflammation, thereby reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α [, , , , ].

- Modulating TLR4 signaling: this compound can interfere with the TLR4/Myd88/NF-κB signaling pathway, further contributing to its anti-inflammatory effects [].

Q5: What is the role of this compound in mitochondrial function?

A5: this compound has been shown to protect against mitochondrial dysfunction induced by various insults.

- Preserving mitochondrial membrane potential: It prevents the loss of mitochondrial membrane potential, a key indicator of mitochondrial health [, ].

- Inhibiting mitochondrial fission: this compound can suppress excessive mitochondrial fission, a process often associated with cellular damage and apoptosis [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C21H20O12, and its molecular weight is 464.38 g/mol.

Q7: What are the key spectroscopic characteristics of this compound?

A7: this compound can be characterized using various spectroscopic techniques:

Q8: What is known about the stability of this compound?

A8: this compound's stability is influenced by various factors, including temperature, pH, and light exposure. It has shown good stability during analytical procedures [, ].

Q9: Does this compound possess any known catalytic properties?

A9: While this compound is not typically considered a catalyst, its interactions with certain enzymes, such as cytochrome P450 enzymes, might influence their catalytic activity []. Further research is needed to explore any potential catalytic properties of this compound itself.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10:

- Absorption: this compound exhibits pH-dependent absorption in the intestines [].

- Distribution: It distributes widely in the body, as evidenced by its detection in various tissues, including the plasma, urine, and feces [].

- Metabolism: this compound undergoes extensive metabolism, primarily via methylation, sulfation, and glucuronidation [, ].

- Excretion: It is mainly excreted in the urine as metabolites [, ].

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various cell lines have been used to investigate the effects of this compound:

- Cancer cells: HT-29 colon cancer cells [], SW579 thyroid squamous cell carcinoma cells [], MCF-7 and 4T1 breast cancer cells [], and bladder cancer cells [].

- Other cell types: H9c2 rat cardiomyoblasts [], Caco-2 human intestinal epithelial cells [], HK-2 human proximal tubular cells [], HT22 hippocampal neuronal cells [], primary human melanocytes [], GC-2 mouse spermatocytes [], and 3T3-L1 pre-adipocytes [].

Q12: What in vivo models have been used to study the effects of this compound?

A12: Several animal models have been employed to investigate the effects of this compound:

- Rodent models: Mouse models of diabetic nephropathy [], periodontitis [], cerebral ischemia-reperfusion injury [], carbon tetrachloride-induced liver fibrosis [], and cyclophosphamide-induced oligoasthenozoospermia [].

- Other animal models: Rat models of doxorubicin-induced cardiotoxicity [] and beagle dog models for pharmacokinetic studies [, ].

Q13: What analytical methods are commonly used to study this compound?

A13: Several techniques are employed for the analysis of this compound:

- High-Performance Liquid Chromatography (HPLC): Commonly used for separation, identification, and quantification of this compound in various matrices [, , , , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the detection and quantification of this compound and its metabolites [, , ].

- Thin-Layer Chromatography (TLC): A rapid and cost-effective method for the qualitative analysis of this compound [].

- Spectroscopic techniques: UV-Vis, IR, and NMR are valuable for structural characterization and quantification [, ].

- Electrochemical sensors: Molecularly imprinted electrochemical sensors have been developed for highly selective recognition and detection of trace this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.